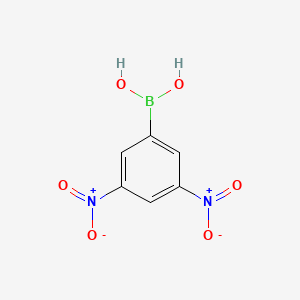
3,5-Dinitrophenyl boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrophenyl boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-dinitrophenyl ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3,5-dinitrophenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
3,5-Dinitrophenyl boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling.
科学的研究の応用
3,5-Dinitrophenyl boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-dinitrophenyl boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and applications. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
3,5-Diaminophenyl boronic acid: Similar structure but with amino groups instead of nitro groups.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a methoxycarbonyl group in addition to the nitro groups.
4-Formylphenyl boronic acid: Similar boronic acid group but with a formyl group instead of nitro groups.
Uniqueness
3,5-Dinitrophenyl boronic acid is unique due to the presence of two nitro groups, which can significantly influence its reactivity and applications. The electron-withdrawing nature of the nitro groups makes this compound particularly useful in reactions requiring strong electrophiles .
特性
分子式 |
C6H5BN2O6 |
|---|---|
分子量 |
211.93 g/mol |
IUPAC名 |
(3,5-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-11H |
InChIキー |
BTJOHSDOGCITQM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















